

Methyl (4-nitrophenoxy)acetate: Technical Guide to a Versatile Synthron

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Compound of Interest

Compound Name:	Methyl (4-nitrophenoxy)acetate
CAS No.:	19786-48-2
Cat. No.:	B011178

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Executive Summary

Methyl (4-nitrophenoxy)acetate (CAS: 19786-48-2) is a specialized aromatic ether ester serving as a critical intermediate in the synthesis of biodegradable polymers, bioactive heterocycles, and pharmaceutical conjugates.^{[1][2][3][4]} While structurally simple, its bifunctionality—combining a reducible nitro group with an ester-protected carboxylate—makes it a "gateway" scaffold. It allows orthogonal functionalization: the nitro group can be reduced to an aniline for amide coupling or isocyanate formation, while the ester remains available for hydrolysis or transesterification.

This guide details the compound's history, optimized synthesis protocols, and its pivotal role in modern drug delivery systems, specifically in the engineering of bioabsorbable polyurethanes.

Part 1: Historical Genesis & Structural Significance Discovery and Evolution

The chemistry of phenoxyacetic acids dates back to the late 19th century investigations into ether synthesis by Alexander Williamson. However, the specific methyl ester derivative, **Methyl**

(4-nitrophenoxy)acetate, gained distinct relevance not as a final product, but as a refined building block in the mid-20th century.

- **Early Era:** Initially explored during the characterization of nitrophenols and their alkylation patterns. The compound served as a model substrate to study the kinetics of nucleophilic substitution on phenoxides.
- **Modern Era (2000s-Present):** The compound found its "killer application" in the field of biomaterials. Research led by groups developing bioabsorbable stents and tissue engineering scaffolds identified this molecule as a precursor to tyrosine-derived polyarylates and functionalized polyurethanes. Its ability to degrade into biocompatible metabolites (4-aminophenoxyacetic acid derivatives) made it a staple in patent literature for medical devices.

Chemical Identity

Property	Data
IUPAC Name	Methyl 2-(4-nitrophenoxy)acetate
CAS Number	19786-48-2
Molecular Formula	C H NO
Molecular Weight	211.17 g/mol
Physical State	Pale yellow crystalline solid
Solubility	Soluble in Acetone, DMF, DCM; slightly soluble in Methanol

Part 2: Technical Synthesis & Protocols

Primary Synthesis: Williamson Etherification

The most robust route involves the O-alkylation of 4-nitrophenol. This reaction is favored over esterification of the acid due to the availability of cheap 4-nitrophenol and the mild conditions

that avoid side reactions.

Mechanism: S

2 nucleophilic substitution where the phenoxide oxygen attacks the alpha-carbon of methyl bromoacetate.

Protocol A: Standard Acetone/K

CO

Method

- Reagents: 4-Nitrophenol (1.0 eq), Methyl bromoacetate (1.1 eq), Anhydrous K

CO

(1.5 eq), Acetone (0.5 M concentration).

- Procedure:

- Charge a round-bottom flask with 4-nitrophenol and anhydrous acetone.

- Add K

CO

and stir at room temperature for 30 minutes to generate the phenoxide (color change to bright yellow).

- Add methyl bromoacetate dropwise.

- Reflux the mixture for 4–6 hours. Monitor by TLC (SiO

, 30% EtOAc/Hexanes).

- Workup: Filter off inorganic salts. Concentrate the filtrate. Recrystallize the residue from methanol or ethanol.

- Yield: Typically 85–95%.

- Critical Control Point: Ensure K

CO

is anhydrous; water suppresses the phenoxide nucleophilicity.

The "Pivot" Step: Catalytic Reduction

The utility of **Methyl (4-nitrophenoxy)acetate** is realized upon reduction to Methyl (4-aminophenoxy)acetate (CAS 59954-04-0). This aniline derivative is the actual monomer for polymerization.

Protocol B: Hydrogenation with Raney Nickel[5]

- Reagents: **Methyl (4-nitrophenoxy)acetate**, Raney Nickel (active catalyst), Methanol, Hydrogen gas (balloon or low pressure).[5]
- Procedure:
 - Dissolve the nitro compound in methanol in a pressure vessel.[5]
 - Add Raney Nickel (approx. 10-20 wt% of substrate). Caution: Pyrophoric.
 - Stir under H atmosphere (4 kg/cm or ~60 psi) for 8 hours.
 - Filter catalyst through Celite under inert atmosphere.
 - Concentrate filtrate to yield the amine as a light brown solid (MP: ~65°C).
- Self-Validating Check: The disappearance of the nitro stretch (~1350/1530 cm) and appearance of amine N-H stretches (~3300-3400 cm) in IR confirms conversion.

Part 3: Applications in Drug Discovery &

Biomaterials

Bioabsorbable Polyurethanes

The primary industrial application of this scaffold is in the synthesis of poly(ester urethanes). The reduced amine form is reacted with diisocyanates (e.g., hexamethylene diisocyanate) to form hard segments of biodegradable polymers.

- Mechanism: The phenoxyacetate linkage provides a specific hydrolytic degradation rate, faster than pure aliphatic polyesters but slower than polyanhydrides, allowing for tunable drug release profiles in vascular stents.

Linker Chemistry in PROTACs

In medicinal chemistry, the phenoxyalkyl moiety serves as a stable yet flexible linker. The ether oxygen improves solubility compared to all-carbon chains, while the phenyl ring provides pi-stacking opportunities in the protein binding pocket.

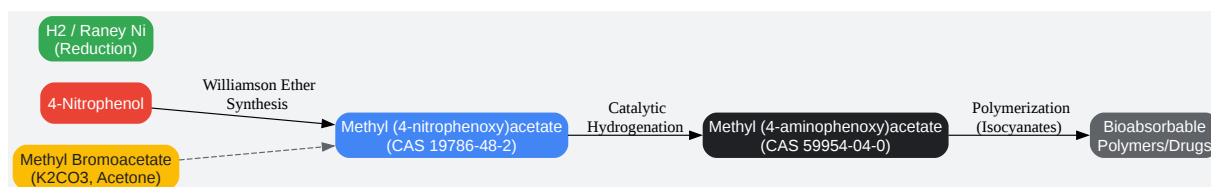
Glycomimetic Synthesis

The scaffold is used to synthesize 4-nitrophenyl glycosides. The 4-nitrophenoxy group acts as a chromogenic leaving group in enzymatic assays (e.g., measuring glycosidase activity), although the methyl ester variant is often used to fine-tune the electronics of the aglycone.

Part 4: Visualizations

Synthesis Workflow

The following diagram illustrates the conversion from commodity chemicals to the active polymer precursor.

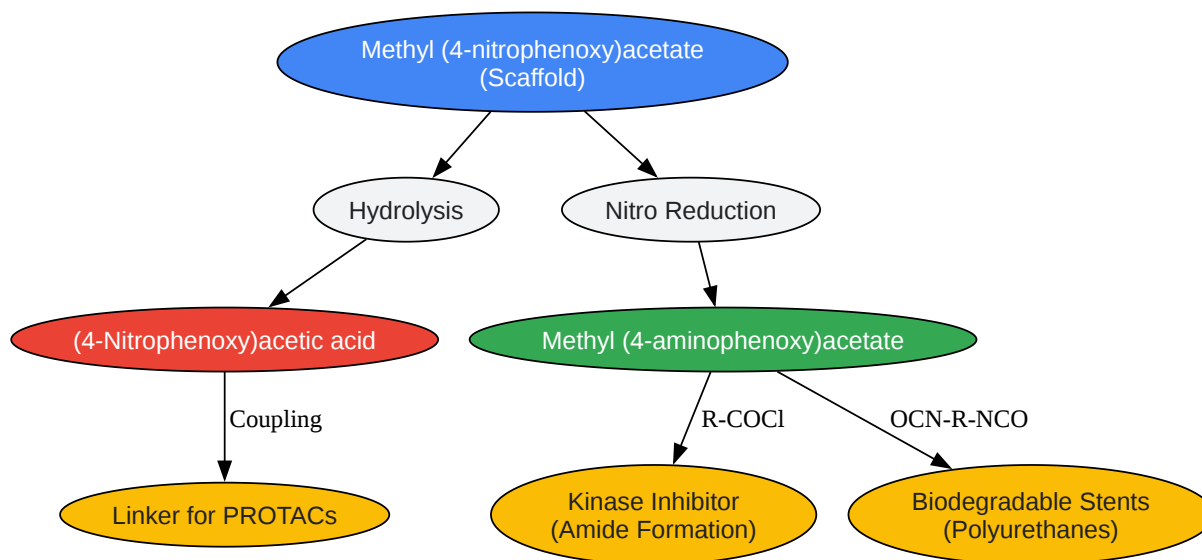


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Caption: Step-wise synthesis from 4-nitrophenol to the amino-precursor for biomaterials.

Drug Discovery Logic

How this scaffold fits into a broader medicinal chemistry campaign.



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Caption: Divergent synthetic utility of the scaffold in pharmaceutical applications.

References

- Bioabsorbable and biocompatible polyurethanes and polyamides for medical devices. Source: US Patent 7772352B2 (2010).[5] Context: Primary source for the synthesis of **Methyl (4-nitrophenoxy)acetate** and its conversion to amino-derivatives for polymer synthesis. URL:
- Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides. Source: Carbohydrate Research (1990). Context: Illustrates the use of nitrophenoxy derivatives in glycoscience. URL:[[Link](#)]
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Sources

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